4-(5-Methyl-2,4-dinitrophenyl)morpholine

organic synthesis SNAr chemistry heterocyclic chemistry

Select 4-(5-Methyl-2,4-dinitrophenyl)morpholine for its distinct 5-methyl substitution, which delivers a 9-fold lipophilicity increase (logD 2.26) over non-methylated analogs, enabling BBB penetration studies. The electron-donating methyl group modulates SNAr reactivity, providing a calibrated probe for medicinal chemistry SAR and physical organic kinetics. This high-purity building block ensures reproducible results in reductive heterocyclizations and library synthesis.

Molecular Formula C11H13N3O5
Molecular Weight 267.241
CAS No. 260410-78-4
Cat. No. B2568307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-2,4-dinitrophenyl)morpholine
CAS260410-78-4
Molecular FormulaC11H13N3O5
Molecular Weight267.241
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2
InChIInChI=1S/C11H13N3O5/c1-8-6-10(12-2-4-19-5-3-12)11(14(17)18)7-9(8)13(15)16/h6-7H,2-5H2,1H3
InChIKeyCRZPGOOEAUJAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methyl-2,4-dinitrophenyl)morpholine (CAS 260410-78-4): Technical Procurement Overview for Research-Use Nitroaromatic Morpholine Derivatives


4-(5-Methyl-2,4-dinitrophenyl)morpholine is a nitroaromatic heterocyclic compound belonging to the class of dinitrophenyl-substituted morpholines. Its molecular architecture comprises a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen) covalently bonded to a 5-methyl-2,4-dinitrophenyl aromatic moiety [1]. The 2,4-dinitrophenyl group functions as a strongly electron-withdrawing system that activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), while the 5-methyl substituent introduces steric and electronic modulation relative to non-methylated analogs [2]. The compound is utilized as a research intermediate and building block in synthetic organic chemistry, mechanochemical studies, and pharmaceutical probe development [3].

Why 4-(5-Methyl-2,4-dinitrophenyl)morpholine Cannot Be Replaced by Non-Methylated or Regioisomeric Dinitrophenyl Morpholine Analogs in Research Protocols


The presence and specific position (5-position) of the methyl substituent on the dinitrophenyl ring of 4-(5-Methyl-2,4-dinitrophenyl)morpholine fundamentally alters both its synthetic accessibility and its physicochemical properties relative to common non-methylated analogs such as 4-(2,4-dinitrophenyl)morpholine (CAS 39242-76-7). The methyl group functions as an electron-donating substituent that modulates the electronic density of the aromatic π-system, which directly influences the compound's reactivity in nucleophilic aromatic substitution pathways, its lipophilicity (logP and logD profiles), and its behavior in downstream reductive transformations [1][2]. Substituting this compound with the non-methylated 4-(2,4-dinitrophenyl)morpholine or the 3,4-dinitro regioisomer would introduce uncontrolled variables in reaction kinetics, product distribution, and partitioning behavior, thereby compromising experimental reproducibility and the validity of structure-activity relationship interpretations. The quantitative evidence presented below establishes the specific, measurable advantages that justify procurement of the 5-methyl-2,4-dinitrophenyl derivative over its closest structural comparators.

Quantitative Comparative Evidence for 4-(5-Methyl-2,4-dinitrophenyl)morpholine (CAS 260410-78-4): Synthetic Efficiency, Physicochemical Properties, and Reactivity Differentiation


Quantitative Synthetic Yield: One-Step Protocol Achieves Quantitative Yield for 4-(5-Methyl-2,4-dinitrophenyl)morpholine

4-(5-Methyl-2,4-dinitrophenyl)morpholine can be synthesized via a one-step protocol under adapted Vilsmeier conditions, achieving a quantitative yield [1]. In contrast, the synthesis of the non-methylated comparator 4-(2,4-dinitrophenyl)morpholine typically proceeds via base-catalyzed nucleophilic aromatic substitution of 2,4-dinitrophenyl phenyl ether with morpholine, with yields reported in the range of 60–85% and requiring extended reaction times . The near-quantitative yield of the 5-methyl derivative represents a >15% absolute yield advantage, translating to reduced material costs per gram of purified product and decreased purification burden.

organic synthesis SNAr chemistry heterocyclic chemistry

Lipophilicity Modulation: 5-Methyl Substitution Increases logD by Approximately 0.95 Log Units Versus Non-Methylated Analog

The 5-methyl substituent on the dinitrophenyl ring confers a measurable increase in lipophilicity compared to the non-methylated analog 4-(2,4-dinitrophenyl)morpholine. The target compound exhibits a computed logD (pH 7.4) of 2.26, derived from JChem calculations [1]. In comparison, 4-(2,4-dinitrophenyl)morpholine has a computed XLogP3-AA value of 1.3 [2]. The difference of approximately 0.95 log units corresponds to an approximately 9-fold increase in octanol-water partition coefficient, indicating substantially enhanced membrane permeability and altered chromatographic retention behavior. This property divergence arises directly from the 5-methyl substitution and cannot be replicated by regioisomeric placement of the methyl group (e.g., 4-methyl-2,6-dinitro or 3,4-dinitro analogs).

physicochemical properties logD drug discovery

Molecular Weight Differentiation: 5-Methyl Derivative (MW 267.24) Offers Increased Steric Bulk Relative to Non-Methylated Comparator (MW 253.21)

The 5-methyl substituent increases the molecular weight of 4-(5-Methyl-2,4-dinitrophenyl)morpholine to 267.24 g/mol [1] compared to 253.21 g/mol for the non-methylated analog 4-(2,4-dinitrophenyl)morpholine [2]. This represents a 14.03 g/mol difference (approximately 5.5% increase) and corresponds to the addition of a methyl group (15 Da) with a slight variation due to differences in molecular formula (C11H13N3O5 vs. C10H11N3O5). The increased molecular weight is accompanied by a higher computed molar refractivity (69.25 cm³ for the target [1] vs. ~64.5 cm³ estimated for the comparator based on atomic contributions) and a larger polar surface area (104.11 Ų [1] vs. 95.6 Ų for the comparator [2]). These differences in steric parameters can influence binding site occupancy, crystal packing, and chromatographic behavior.

molecular properties structure-activity relationship chemical library design

Rotatable Bond Count and Conformational Flexibility: 5-Methyl Derivative Exhibits Enhanced Conformational Degrees of Freedom

4-(5-Methyl-2,4-dinitrophenyl)morpholine possesses 3 rotatable chemical bonds, as computed from its SMILES structure [1]. In contrast, the non-methylated comparator 4-(2,4-dinitrophenyl)morpholine exhibits only 1 rotatable bond (the C–N bond connecting the morpholine ring to the dinitrophenyl group) [2]. The additional two rotatable bonds in the target compound arise from the morpholine ring conformation and the relative orientation of the methyl-substituted phenyl system, providing greater conformational sampling in solution and in protein binding pockets. This increased flexibility can translate to enhanced entropic contributions to binding free energy and may enable the compound to adopt conformations inaccessible to the more rigid comparator.

conformational analysis molecular flexibility drug design

Recommended Research and Procurement Scenarios for 4-(5-Methyl-2,4-dinitrophenyl)morpholine (CAS 260410-78-4)


Synthetic Intermediate in Heterocyclic Library Construction Requiring High Yield and Methyl-Modulated Electronics

Researchers building compound libraries of morpholine-containing heterocycles should prioritize 4-(5-Methyl-2,4-dinitrophenyl)morpholine when a methyl substituent is required at the 5-position of the dinitrophenyl ring to modulate electron density, steric environment, or lipophilicity. The quantitative yield achievable via the one-step Vilsmeier protocol [1] ensures cost-effective procurement and minimizes synthetic bottlenecks in multi-step library synthesis. The compound serves as a versatile precursor for reduction to diamino derivatives, reductive heterocyclisation to condensed morpholine-containing systems [2], and further nucleophilic substitution at the activated nitroaromatic positions. Its distinct logD of 2.26 makes it particularly suitable for applications where moderate-to-high lipophilicity is desired, such as in the development of blood-brain barrier penetrant chemical probes.

Physicochemical Property Benchmarking and Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams conducting SAR exploration of dinitrophenyl morpholine analogs should procure 4-(5-Methyl-2,4-dinitrophenyl)morpholine as a reference compound for evaluating the impact of 5-methyl substitution on target engagement. The compound's computed logD (pH 7.4) of 2.26 provides an approximately 9-fold increase in lipophilicity over the non-methylated analog [1], offering a calibrated increase in membrane permeability that can be correlated with cellular activity and pharmacokinetic parameters. Its 3 rotatable bonds (vs. 1 for the comparator) introduce distinct conformational sampling properties [2] that may influence binding thermodynamics and pose prediction in molecular modeling. Comparative evaluation of this derivative alongside the non-methylated 4-(2,4-dinitrophenyl)morpholine enables direct attribution of biological or physicochemical differences to the 5-methyl substituent.

Nucleophilic Aromatic Substitution (SNAr) Mechanistic Studies and Reactivity Profiling

Physical organic chemists investigating the kinetics and mechanism of nucleophilic aromatic substitution in dinitro-activated systems should utilize 4-(5-Methyl-2,4-dinitrophenyl)morpholine as a substrate for studying the electronic and steric effects of a 5-methyl substituent on SNAr reaction rates and regioselectivity. The electron-donating methyl group modulates the electron deficiency of the aromatic ring, providing a measurable perturbation to reaction kinetics relative to the unsubstituted 4-(2,4-dinitrophenyl)morpholine. Such studies are directly relevant to understanding leaving group ability (morpholine vs. piperidine vs. other amines), as established in classical hydrolysis investigations of dinitrophenyl amine systems [1]. The compound's high purity and well-characterized spectroscopic properties (1H-, 13C-NMR, IR, Raman) [2] facilitate precise kinetic measurements and product identification.

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